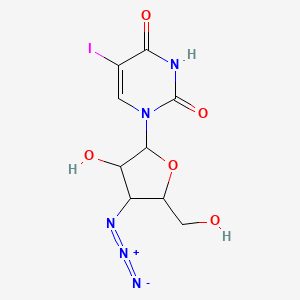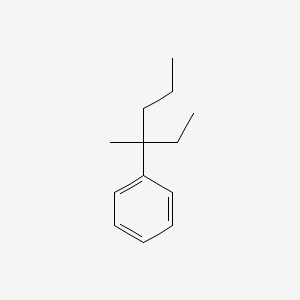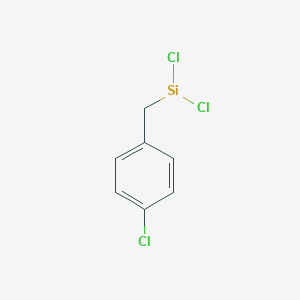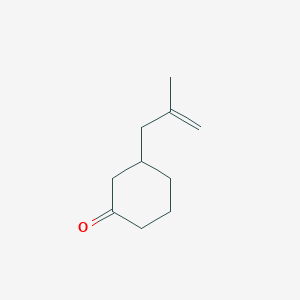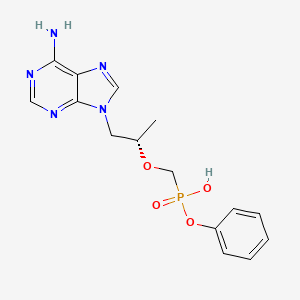
phenyl hydrogen ((((S)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl hydrogen ((((S)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base, an amino group, and a phosphonate group. Its intricate molecular arrangement makes it a subject of interest in both chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl hydrogen ((((S)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate typically involves multiple steps, starting with the preparation of the purine base. The purine base is then functionalized with an amino group and further reacted with a phosphonate ester. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often employing high-throughput screening methods to identify the most efficient reaction conditions. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Phenyl hydrogen ((((S)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a phosphonate ester, while reduction could produce a phosphonate alcohol. Substitution reactions can result in various derivatives, depending on the substituents introduced.
Scientific Research Applications
Phenyl hydrogen ((((S)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of phenyl hydrogen ((((S)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Phenyl hydrogen ((((S)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate can be compared with other similar compounds, such as:
Phenyl hydrogen (((S)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate: Similar in structure but may differ in functional groups or stereochemistry.
Phenyl hydrogen (((S)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate: Another related compound with variations in the phosphonate group.
The uniqueness of this compound lies in its specific molecular arrangement and the presence of both purine and phosphonate groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H18N5O4P |
|---|---|
Molecular Weight |
363.31 g/mol |
IUPAC Name |
[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphinic acid |
InChI |
InChI=1S/C15H18N5O4P/c1-11(7-20-9-19-13-14(16)17-8-18-15(13)20)23-10-25(21,22)24-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,21,22)(H2,16,17,18)/t11-/m0/s1 |
InChI Key |
ITAMCOCNZJPJDF-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC3=CC=CC=C3 |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


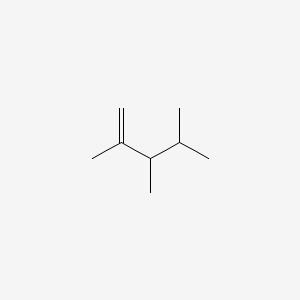
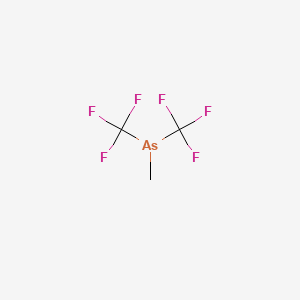

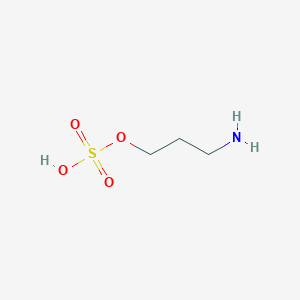

![7-Methylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B14754519.png)
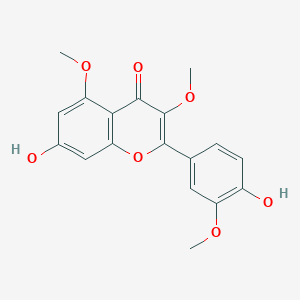
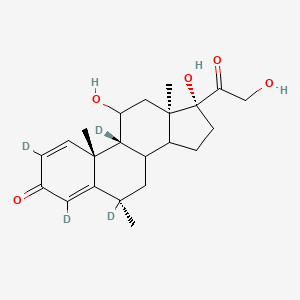
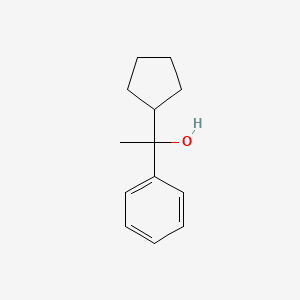
![Naphtho[2,3-g]quinazoline](/img/structure/B14754529.png)
